molecular formula C15H12BrNO3S B214939 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214939
M. Wt: 366.2 g/mol
InChI Key: ZHNSFXFNYYMPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a cancer therapeutic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action in order to optimize its use as a cancer therapeutic. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 3-bromo-1-indanone in the presence of a base followed by cyclization with 3-hydroxyindolin-2-one. The resulting compound is then purified through recrystallization.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. Additionally, it has been found to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C15H12BrNO3S

Molecular Weight

366.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C15H12BrNO3S/c1-8-2-5-13(21-8)12(18)7-15(20)10-6-9(16)3-4-11(10)17-14(15)19/h2-6,20H,7H2,1H3,(H,17,19)

InChI Key

ZHNSFXFNYYMPRQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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